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Compound of Interest

Compound Name: 5-(2-Thienyl)Pentanoic Acid

Cat. No.: B1207467

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-(2-Thienyl)Pentanoic Acid. Designed for researchers, scientists, and professionals in drug
development, this document offers a detailed analysis of the compound's nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented
herein is generated from high-quality predictive models, providing a robust dataset for
characterization, quality control, and research applications in the absence of publicly available
experimental spectra.

Introduction

5-(2-Thienyl)Pentanoic Acid, with the chemical formula CoH1202S and a molecular weight of
184.26 g/mol , is a carboxylic acid derivative containing a thiophene ring.[1][2][3][4][5][6] The
unique combination of a flexible alkyl chain, a carboxylic acid moiety, and an aromatic
thiophene ring makes it a molecule of interest in medicinal chemistry and material science.
Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for
understanding its chemical behavior. This guide provides a detailed interpretation of its
predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following sections detail the predicted *H and *3C NMR spectra of 5-(2-
Thienyl)Pentanoic Acid.
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'H NMR Spectroscopy

The predicted *H NMR spectrum of 5-(2-Thienyl)Pentanoic Acid provides a detailed map of
the proton environments within the molecule. The predicted chemical shifts (&) and coupling
constants (J) are crucial for assigning each proton to its specific location in the molecular
structure.

Table 1: Predicted *H NMR Data for 5-(2-Thienyl)Pentanoic Acid

Assignment Prt?dicted Chemical Pred_ict_e(_al Predicted Coupling
Shift (0, ppm) Multiplicity Constant (J, Hz)

H-5' 7.15 dd 51,12

H-3' 6.92 dd 35,12

H-4' 6.81 dd 51,35

H-a (Thiophene) 2.85 t 7.5

H-a (Acid) 2.35 t 7.4

H-B (Thiophene) 1.75-1.65 m

H-y (Thiophene) 1.75-1.65 m

-COOH 12.0-11.0 brs

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the *H NMR Spectrum:

The thiophene ring protons (H-3', H-4', and H-5') are expected to appear in the aromatic region
of the spectrum. The distinct multiplicities (doublet of doublets) arise from the coupling between
these adjacent protons. The methylene group protons adjacent to the thiophene ring (H-a
Thiophene) and the carboxylic acid (H-a Acid) are deshielded to different extents, resulting in
separate triplet signals. The remaining methylene protons in the alkyl chain (H-3 and H-y) are
predicted to overlap, forming a complex multiplet. The acidic proton of the carboxylic acid is
expected to be a broad singlet at a significantly downfield chemical shift.
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Experimental Protocol for *H NMR Spectroscopy:

A standard protocol for acquiring a *H NMR spectrum of 5-(2-Thienyl)Pentanoic Acid would
involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated
solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small
amount of tetramethylsilane (TMS) as an internal standard. The spectrum would then be
recorded on a 400 MHz or higher field NMR spectrometer.

Caption: Workflow for tH NMR analysis.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon environment gives rise to a distinct signal.

Table 2: Predicted 13C NMR Data for 5-(2-Thienyl)Pentanoic Acid

Assignment Predicted Chemical Shift (6, ppm)
C=0 (Carboxylic) 179.5

C-2' (Thiophene) 145.0

C-5' (Thiophene) 127.0

C-3' (Thiophene) 1245

C-4' (Thiophene) 123.0

C-a (Acid) 34.0

C-a (Thiophene) 31.0

C-B (Thiophene) 29.0

C-y (Thiophene) 25.0

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the 3C NMR Spectrum:
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The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field
(highest ppm value). The carbons of the thiophene ring are found in the aromatic region. The
aliphatic carbons of the pentanoic acid chain appear at higher field (lower ppm values), with
their chemical shifts influenced by their proximity to the electron-withdrawing thiophene and
carboxylic acid groups.

Experimental Protocol for 3C NMR Spectroscopy:

The sample prepared for *H NMR can typically be used for 3C NMR as well. A proton-
decoupled 3C NMR spectrum is usually acquired to simplify the spectrum to single lines for
each carbon. A sufficient number of scans should be accumulated to achieve a good signal-to-
noise ratio, as the natural abundance of 3C is low.

Caption: Workflow for 33C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Predicted FT-IR Data for 5-(2-Thienyl)Pentanoic Acid

Predicted Frequency

Vibrational Mode Intensity
(cm™)

O-H stretch (Carboxylic acid) 3300 - 2500 Broad
C-H stretch (Aromatic) ~3100 Medium
C-H stretch (Aliphatic) 2950 - 2850 Strong
C=0 stretch (Carboxylic acid) ~1710 Strong
C=C stretch (Aromatic) 1600 - 1450 Medium
C-O stretch (Carboxylic acid) ~1300 Medium
C-S stretch (Thiophene) ~700 Medium

Disclaimer: Data is predicted and should be confirmed by experimental analysis.
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Interpretation of the IR Spectrum:

The IR spectrum is expected to be dominated by a very broad absorption band in the region of
3300-2500 cm~1 corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.
A strong, sharp peak around 1710 cm~t is indicative of the C=0 stretch of the carbonyl group.
The aromatic C-H and C=C stretching vibrations of the thiophene ring, as well as the aliphatic
C-H stretches of the pentanoic acid chain, will also be present.

Experimental Protocol for FT-IR Spectroscopy:

A common method for obtaining an IR spectrum of a solid sample like 5-(2-Thienyl)Pentanoic
Acid is the KBr pellet method. A small amount of the sample is ground with dry potassium
bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a
Fourier Transform Infrared (FT-IR) spectrometer.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data for 5-(2-Thienyl)Pentanoic Acid:
e Molecular lon (M*): m/z = 184

o Key Fragmentation lons (m/z):

[¢]

139 ([M-COOH]*)

[e]

111 ([M-CaH702]*)

o

97 (Thiophene-CH2-CHz*)

o

83 (Thiophene™)

Disclaimer: Data is predicted and should be confirmed by experimental analysis.
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Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak at m/z 184, corresponding to the
molecular weight of the compound. Common fragmentation pathways for carboxylic acids
include the loss of the carboxyl group (a loss of 45 Da), leading to a fragment at m/z 139.
Cleavage of the alkyl chain and fragmentation of the thiophene ring will also produce
characteristic ions.

Experimental Protocol for Mass Spectrometry:

A sample of 5-(2-Thienyl)Pentanoic Acid can be introduced into the mass spectrometer via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS). Electron ionization (El) is a common technique that will induce fragmentation and
provide structural information.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and
detailed characterization of 5-(2-Thienyl)Pentanoic Acid. The 'H NMR, 13C NMR, IR, and MS
data, along with their interpretations, serve as a valuable resource for researchers in the
positive identification and quality assessment of this compound. While this predicted data offers
a strong foundation, it is recommended to confirm these findings with experimental data
whenever possible to ensure the highest level of scientific rigor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1207467#spectroscopic-data-of-5-2-thienyl-
pentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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